(+)-Xestospongin B

IP3 receptor pharmacology competitive binding calcium signaling

Calcium signaling researchers face confounding off-target effects with non-selective IP₃R inhibitors like 2-APB (modulates SOCE/SERCA) or functionally inactive analogs like Xestospongin C. (+)-Xestospongin B delivers clean, competitive IP₃R antagonism: • Verified IP₃R inhibition without RyR cross-reactivity; IC₅₀ = 0.6 μM in cerebral microsomes. • Directly displaces [³H]IP₃ (EC₅₀ 27-44 μM); does not deplete SR Ca²⁺ stores. Supplied with batch-specific QC documentation for reproducible pharmacology.

Molecular Formula C29H52N2O3
Molecular Weight 476.746
CAS No. 123000-02-2
Cat. No. B570710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Xestospongin B
CAS123000-02-2
Synonyms[1R-(1R*,4aR*,11S*,12aR*,13R*,16aR*,23S*,24aR*)]-eicosahydro-5H,17H-1,23:11,13-diethano-2H,14H-[1,11]dioxacycloeicosino[2,3-b:12,13-b’]dipyridine
Molecular FormulaC29H52N2O3
Molecular Weight476.746
Structural Identifiers
SMILESCC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O
InChIInChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1
InChIKeyVJEURJNEIZLTJG-BZFKMGMNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A clear film

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Xestospongin B (CAS 123000-02-2) for IP₃ Receptor Research: A Defined Competitive Inhibitor


(+)-Xestospongin B (also known as araguspongin B) is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua . It functions as a cell-permeable, competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), an intracellular calcium channel located on the endoplasmic/sarcoplasmic reticulum [1]. The compound antagonizes IP₃-mediated Ca²⁺ release with a reported IC₅₀ of 0.6 μM in cerebral microsomes and displays high selectivity over ryanodine receptors [2].

(+)-Xestospongin B Versus Related IP₃R Antagonists: Why In-Class Substitution Requires Validation


The IP₃ receptor antagonist landscape includes multiple xestospongin family members and structurally distinct agents like 2-APB; however, these compounds are not functionally interchangeable. Xestospongin C and Xestospongin D, despite their structural similarity to (+)-Xestospongin B, have been shown in functional assays to lack effective inhibition of IP₃-evoked Ca²⁺ release across all IP₃R subtypes [1]. Meanwhile, 2-APB, though more potent than xestospongins in some contexts, exhibits substantial off-target effects including modulation of store-operated calcium entry (SOCE) and SERCA activity [2]. These divergent pharmacological profiles underscore that generic substitution without validation can compromise experimental reproducibility and data interpretation.

(+)-Xestospongin B: Quantitative Differentiation Evidence Against Key Comparators


(+)-Xestospongin B Binds Competitively to IP₃ Receptors Unlike Xestospongin C's Non-Competitive Mechanism

(+)-Xestospongin B functions as a competitive inhibitor of IP₃ receptors, directly displacing [³H]IP₃ from receptor binding sites with EC₅₀ values of 44.6 ± 1.1 μM in rat cerebellar membranes and 27.4 ± 1.1 μM in rat skeletal myotube homogenates [1]. In contrast, Xestospongin C blocks IP₃-induced Ca²⁺ release (IC₅₀ = 358 nM) without interacting with the IP₃-binding site, indicating a non-competitive, IP₃-independent mechanism [2]. This mechanistic divergence is critical: (+)-Xestospongin B's competitive action enables direct assessment of IP₃-IP₃R binding interactions, whereas Xestospongin C cannot be used for binding site studies.

IP3 receptor pharmacology competitive binding calcium signaling

(+)-Xestospongin B Demonstrates Verified IP₃R Inhibition in Multiple Cellular Models Contrasting with Xestospongin C and D's Reported Inefficacy

A systematic comparative study of IP₃R antagonists using DT40 cells stably expressing single subtypes of mammalian IP₃R found that neither Xestospongin C nor Xestospongin D effectively inhibited IP₃-evoked Ca²⁺ release via any IP₃R subtype [1]. In contrast, (+)-Xestospongin B has been demonstrated to suppress IP₃-induced Ca²⁺ oscillations in isolated myonuclei with an EC₅₀ = 18.9 ± 1.35 μM and to block bradykinin-induced Ca²⁺ signals in NG108-15 neuroblastoma cells [2]. While direct head-to-head data in identical assay systems are lacking, the functional inactivity of XeC and XeD versus the reproducible efficacy of XeB across multiple cellular contexts establishes XeB as the functionally validated member of the family.

IP3R subtype pharmacology functional antagonism xestospongin family comparison

(+)-Xestospongin B Preserves Calcium Store Integrity and SERCA Activity Unlike Thapsigargin and 2-APB

In rat myotubes exposed to Ca²⁺-free medium, (+)-Xestospongin B (at concentrations used for IP₃R inhibition) did not deplete sarcoplasmic reticulum Ca²⁺ stores, did not modify thapsigargin action, and did not affect capacitative Ca²⁺ entry following store depletion [1]. Furthermore, Ca²⁺-ATPase (SERCA) activity measured in skeletal myotube homogenates remained unaffected by (+)-Xestospongin B [1]. In contrast, 2-APB, a widely used IP₃R antagonist, exhibits important off-target effects including modulation of store-operated calcium entry (SOCE) and SERCA activity [2], while thapsigargin acts as an irreversible SERCA inhibitor that depletes intracellular Ca²⁺ stores.

calcium homeostasis SERCA off-target effects store depletion

(+)-Xestospongin B Exhibits High Selectivity Over Ryanodine Receptors in Class-Level Studies

The xestospongin family, including (+)-Xestospongin B (araguspongine B), represents a class of potent, membrane-permeable IP₃ receptor blockers exhibiting high selectivity over ryanodine receptors [1]. This class-level selectivity has been validated in functional studies showing that xestospongin-C inhibits the IP₃ receptor but not the ryanodine receptor in smooth muscle SR membranes [2]. This selectivity profile enables researchers to pharmacologically isolate IP₃R-mediated calcium signaling from ryanodine receptor-mediated calcium-induced calcium release (CICR).

ryanodine receptor calcium-induced calcium release selectivity profiling

(+)-Xestospongin B Induces Autophagy via Beclin-1-Dependent Mechanism Distinct from Starvation Pathways

(+)-Xestospongin B induces autophagy in human cells through a pathway that requires the obligate contribution of Beclin-1, Atg5, Atg10, Atg12, and hVps34, and is inhibited by ER-targeted Bcl-2 or Bcl-XL, two proteins that physically interact with IP₃R [1]. Further studies demonstrate that (+)-Xestospongin B induces autophagy by disrupting a molecular complex formed by the IP₃R and Beclin-1, an interaction that is increased or inhibited by overexpression or knockdown of Bcl-2, respectively [2]. This mechanism is distinct from starvation-induced autophagy and provides a pharmacological tool for dissecting IP₃R-Beclin-1 interactions.

autophagy Beclin-1 IP3R signaling cell death

Validated Research Applications of (+)-Xestospongin B Based on Quantitative Evidence


Pharmacological Dissection of IP₃R-Mediated Calcium Signaling in Excitable Cells

Based on its demonstrated high selectivity over ryanodine receptors [1] and its verified efficacy in suppressing IP₃-induced Ca²⁺ oscillations in skeletal myotube nuclei (EC₅₀ = 18.9 ± 1.35 μM) and bradykinin-induced Ca²⁺ signals in neuroblastoma cells [2], (+)-Xestospongin B is the preferred tool compound for isolating IP₃R-specific contributions in excitable cells where both IP₃R and RyR pathways coexist. Researchers can apply concentrations in the 10–50 μM range to achieve robust IP₃R inhibition without confounding SERCA or store depletion effects [2]. This application is particularly valuable for skeletal muscle, neuronal, and cardiac physiology studies.

IP₃-IP₃R Binding Interaction and Competitive Pharmacology Studies

Unlike Xestospongin C, which does not interact with the IP₃-binding site [3], (+)-Xestospongin B directly displaces [³H]IP₃ from receptor binding sites with EC₅₀ values of 44.6 ± 1.1 μM (cerebellar membranes) and 27.4 ± 1.1 μM (myotube homogenates) [2]. This competitive binding profile makes (+)-Xestospongin B the xestospongin family member suitable for studies requiring assessment of IP₃-IP₃R binding interactions, structure-activity relationship investigations at the ligand-binding domain, and competitive displacement assays. Xestospongin C is not a viable substitute for these applications.

Autophagy Induction via IP₃R-Beclin-1 Complex Disruption

(+)-Xestospongin B induces autophagy through a specific mechanism requiring disruption of the IP₃R-Beclin-1 molecular complex, which is modulated by Bcl-2 expression levels [4][5]. This pathway is distinct from starvation-induced or mTOR-dependent autophagy, providing a targeted pharmacological approach for investigating the intersection of calcium signaling, autophagy, and Bcl-2 family protein regulation. Typical working concentrations in these assays range from 1–10 μM in cell culture settings [4].

Clean Pharmacological Validation of IP₃R-Dependent Phenotypes Without Calcium Store Perturbation

Based on evidence that (+)-Xestospongin B does not deplete sarcoplasmic reticulum Ca²⁺ stores, does not modify SERCA activity, and does not affect capacitative Ca²⁺ entry [2], it is the appropriate choice for experiments requiring clean IP₃R inhibition without confounding off-target effects on calcium homeostasis machinery. In contrast, 2-APB (which modulates SOCE and SERCA) and thapsigargin (which irreversibly inhibits SERCA and depletes stores) introduce significant confounding variables [6]. For studies in cell types with high SERCA activity or where store-operated calcium entry is relevant to the phenotype under investigation, (+)-Xestospongin B provides superior pharmacological specificity.

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